Amfenac-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

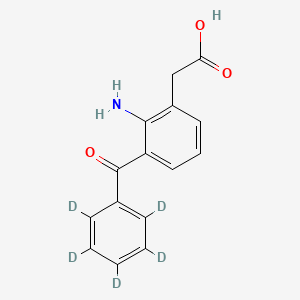

Amfenac-d5 is a deuterium-labeled form of Amfenac, a non-steroidal anti-inflammatory drug (NSAID) known for its potent anti-inflammatory, antipyretic, and analgesic properties . The deuterium labeling involves the substitution of hydrogen atoms with deuterium, which can influence the pharmacokinetic and metabolic profiles of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amfenac-d5 typically involves the incorporation of deuterium into the Amfenac molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The reaction conditions often involve controlled environments to ensure the precise incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Amfenac-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Amfenac-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Amfenac-d5 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The deuterium substitution can also affect the pharmacokinetics and metabolic stability of the compound, potentially leading to altered efficacy and safety profiles .

Comparison with Similar Compounds

Amfenac-d5 can be compared with other NSAIDs such as:

Diclofenac: Another NSAID with similar anti-inflammatory and analgesic properties but different pharmacokinetic profiles.

Nepafenac: A prodrug that is converted to Amfenac in the eye, used primarily for ocular inflammation.

Bromfenac: Similar to Amfenac but with different potency and duration of action.

The uniqueness of this compound lies in its deuterium labeling, which can influence its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .

Biological Activity

Amfenac-d5 is a deuterated analog of amfenac, a non-steroidal anti-inflammatory drug (NSAID) known for its potent analgesic and anti-inflammatory properties. This compound has garnered attention for its biological activity, particularly in the context of inflammation and pain management. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.

This compound is characterized by its deuterium labeling, which enhances its stability and may influence its pharmacokinetics. The compound primarily functions through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the biosynthesis of prostaglandins—molecules that mediate inflammation and pain responses.

Inhibition of Inflammatory Mediators

Research has demonstrated that this compound significantly reduces the levels of pro-inflammatory cytokines. For instance, a study showed that this compound up-regulates PPAR-γ expression while suppressing IKK-β, iNOS, nitric oxide (NO) production, and NF-κB activation in inflamed astrocytes and microglia. This suggests a robust anti-neuroinflammatory effect, making it a potential candidate for treating neuroinflammatory conditions .

Table 1: Effects of this compound on Inflammatory Markers

| Cell Type | Treatment | Effect on iNOS | Effect on NO Production | Cytokine Levels |

|---|---|---|---|---|

| SVG | This compound | Decreased | Decreased | Reduced |

| CHME3 | This compound | Decreased | Decreased | Reduced |

Efficacy Compared to Other NSAIDs

In comparative studies, this compound exhibited greater efficacy than traditional NSAIDs like aspirin in reducing NF-κB-dependent neuroinflammation. The data indicated that this compound significantly enhanced cell viability in LPS-stimulated cells compared to aspirin-treated groups .

Retinal Angiogenesis

A notable case study focused on the effects of amfenac in a rat model of oxygen-induced retinopathy (OIR). In this study, intravitreal injections of amfenac were shown to significantly inhibit neovascularization (NV) and reduce retinal prostanoid production. The results highlighted the compound's ability to modulate angiogenic processes independently of COX pathways .

Table 2: Efficacy of Amfenac in Retinal Angiogenesis

| Treatment | Neovascularization Inhibition | Prostanoid Production |

|---|---|---|

| Amfenac | Significant Reduction | Significant Reduction |

| Nepafenac | Significant Reduction | Not assessed |

| Ketorolac | No Effect | Not assessed |

| Diclofenac | No Effect | Not assessed |

Pharmacokinetics and Safety Profile

This compound's pharmacokinetic properties are influenced by its deuterated structure, which may enhance its metabolic stability. Studies indicate that the compound retains oral bioavailability similar to that of its non-deuterated counterpart while potentially offering improved safety profiles due to reduced toxicity .

Properties

Molecular Formula |

C15H13NO3 |

|---|---|

Molecular Weight |

260.30 g/mol |

IUPAC Name |

2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetic acid |

InChI |

InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18)/i1D,2D,3D,5D,6D |

InChI Key |

SOYCMDCMZDHQFP-XFEWCBMOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.